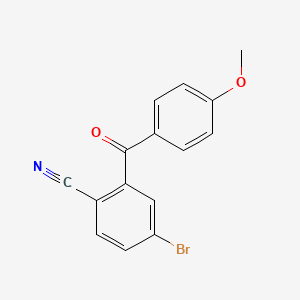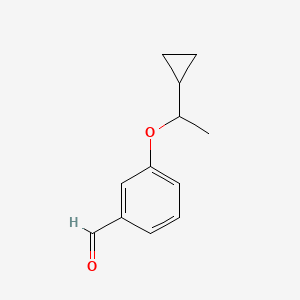
3-(1-cyclopropylethoxy)Benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-cyclopropylethoxy)Benzaldehyde: is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol It consists of a benzaldehyde moiety substituted with a 1-cyclopropylethoxy group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-cyclopropylethoxy)Benzaldehyde can be achieved through various methods. One common approach involves the alkylation of benzaldehyde with 1-cyclopropylethanol under acidic conditions to form the desired product . Another method involves the cross-coupling reaction of a suitable benzaldehyde derivative with a cyclopropyl-containing reagent .
Industrial Production Methods: Industrial production of substituted benzaldehydes, including this compound, often involves transition metal-catalyzed cross-coupling reactions . These methods are favored for their efficiency and scalability . The use of stable aluminum hemiaminals as intermediates has also been explored to protect the aldehyde functionality during the synthesis .
化学反应分析
Types of Reactions: 3-(1-cyclopropylethoxy)Benzaldehyde undergoes various chemical reactions, including:
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)
Major Products:
Oxidation: 3-(1-cyclopropylethoxy)benzoic acid
Reduction: 3-(1-cyclopropylethoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
Chemistry: 3-(1-cyclopropylethoxy)Benzaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and specialty chemicals. Its unique aroma makes it valuable in the formulation of perfumes and flavoring agents .
作用机制
The mechanism of action of 3-(1-cyclopropylethoxy)Benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
相似化合物的比较
Benzaldehyde: A simpler aromatic aldehyde with a similar structure but without the cyclopropylethoxy group.
3-methoxybenzaldehyde: Similar structure with a methoxy group instead of a cyclopropylethoxy group.
3-ethoxybenzaldehyde: Similar structure with an ethoxy group instead of a cyclopropylethoxy group.
Uniqueness: 3-(1-cyclopropylethoxy)Benzaldehyde is unique due to the presence of the cyclopropylethoxy group, which imparts distinct steric and electronic properties.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
3-(1-cyclopropylethoxy)benzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-9(11-5-6-11)14-12-4-2-3-10(7-12)8-13/h2-4,7-9,11H,5-6H2,1H3 |
InChI 键 |
FLHHIMRDNKQBSY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CC1)OC2=CC=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


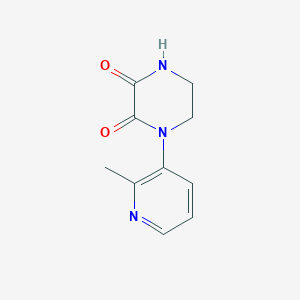

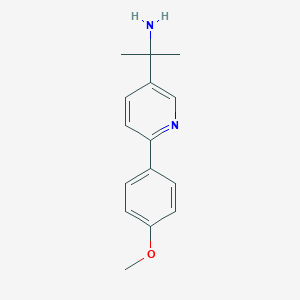

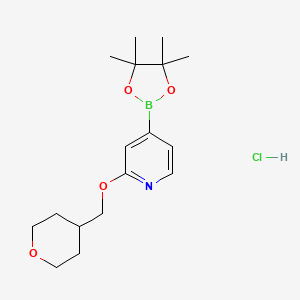
![Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate](/img/structure/B13877203.png)

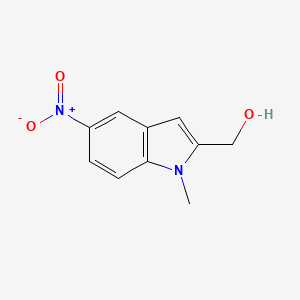

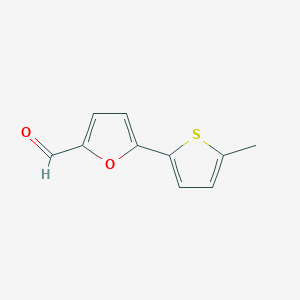
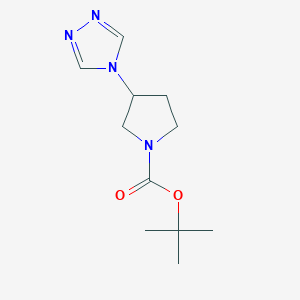
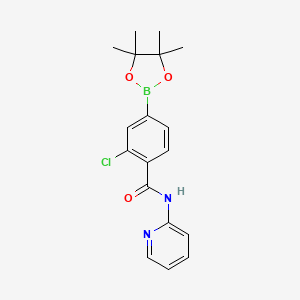
![4-(6-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13877241.png)
